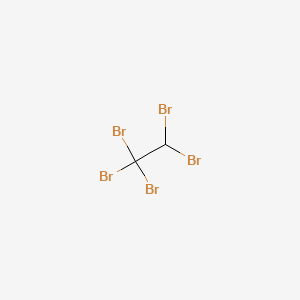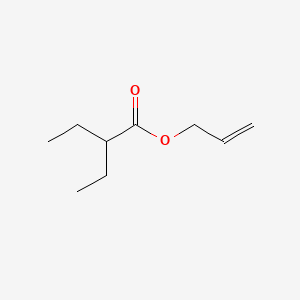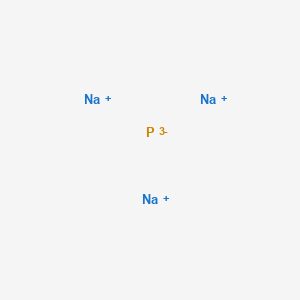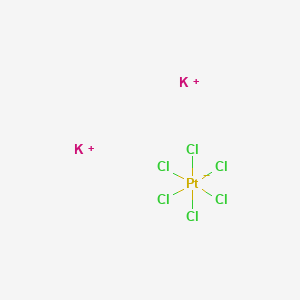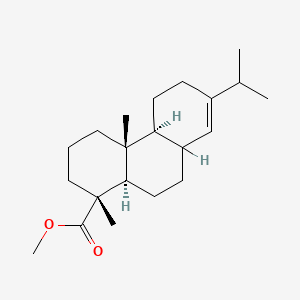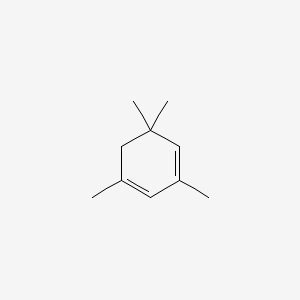
1,3,5,5-Tetramethyl-1,3-cyclohexadiene
Overview
Description
1,3,5,5-Tetramethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C10H16. It is also known by the name γ-Pyronene. This compound is characterized by its unique structure, which includes a cyclohexadiene ring substituted with four methyl groups. It is a colorless liquid with a distinct aromatic odor and is known for its stability under standard conditions .
Preparation Methods
1,3,5,5-Tetramethyl-1,3-cyclohexadiene can be synthesized through various methods. One common synthetic route involves the dehydration of cyclohexen-3-ol, which can be achieved using different dehydrating agents such as sulfuric acid or potassium bisulfate . Another method includes the dehydrobromination of 3-bromocyclohexene using quinoline . Industrial production methods often involve the use of catalytic processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,3,5,5-Tetramethyl-1,3-cyclohexadiene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: It can undergo electrophilic substitution reactions, particularly at the positions adjacent to the double bonds. .
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield ketones or alcohols, while reduction typically produces alkanes .
Scientific Research Applications
1,3,5,5-Tetramethyl-1,3-cyclohexadiene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1,3,5,5-tetramethyl-1,3-cyclohexadiene exerts its effects is primarily through its interactions with other molecules. Its structure allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions. The molecular targets and pathways involved are largely determined by the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1,3,5,5-Tetramethyl-1,3-cyclohexadiene can be compared with other similar compounds such as:
1,3,5,5-Tetramethylcyclohexane: This compound is fully saturated and lacks the double bonds present in this compound, making it less reactive in certain types of chemical reactions.
1,3,5,5-Tetramethyl-1,4-cyclohexadiene: This isomer has a different arrangement of double bonds, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1,3,5,5-tetramethylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8-5-9(2)7-10(3,4)6-8/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHAWDAGEJWQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(C1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063575 | |
| Record name | 1,3-Cyclohexadiene, 1,3,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4724-89-4 | |
| Record name | 1,3,5,5-Tetramethyl-1,3-cyclohexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,5-Tetramethyl-1,3-cyclohexadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4724-89-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclohexadiene, 1,3,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexadiene, 1,3,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5,5-tetramethylcyclohexa-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5,5-TETRAMETHYL-1,3-CYCLOHEXADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW73Z302UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3,5,5-Tetramethyl-1,3-cyclohexadiene (TECD) synthesized?
A1: TECD can be synthesized through the nitric oxide-catalyzed positional isomerization of 3-Methylene-1,5,5-trimethylcyclohexene (MTC) in the gas phase. [, ] This reaction proceeds through a homogeneous mechanism, meaning it occurs within the gas phase rather than on the surface of the reaction vessel. []
Q2: What is the thermodynamic relationship between 3-Methylene-1,5,5-trimethylcyclohexene (MTC) and this compound (TECD)?
A2: The isomerization reaction between MTC and TECD is practically thermoneutral, meaning the enthalpy change (ΔH) is close to zero. [] Studies have determined that ΔH for this reaction at 300K is 0.4 ± 0.3 kcal/mole. [] This implies that the secondary, "biallylic" C-H bond in MTC has similar bond strength to the primary "biallylic" C-H bond of the 1-methyl group in TECD. []
Q3: What information can be derived from the equilibrium constant of the MTC-TECD isomerization reaction?
A3: Analyzing the temperature dependence of the equilibrium constant (K) for the MTC-TECD isomerization provides valuable insights into the thermodynamic properties of these compounds. By studying the equilibrium composition of gaseous mixtures of MTC and TECD at various temperatures, researchers determined the enthalpy and entropy changes associated with this isomerization. [] This information contributes to a deeper understanding of the relative stability and structural features of these cyclic dienes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


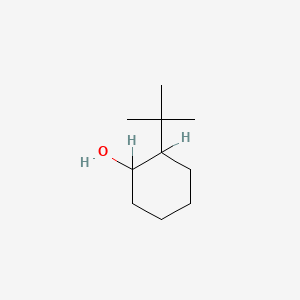
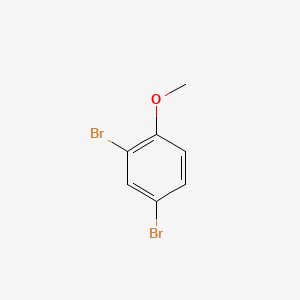
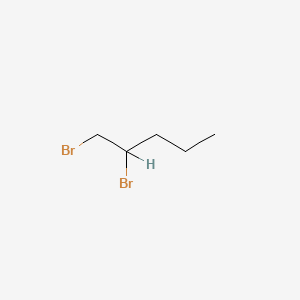
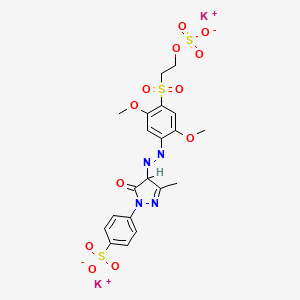
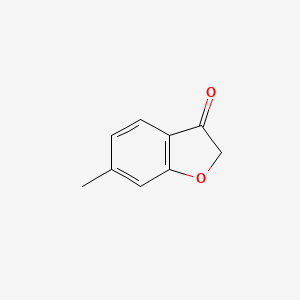
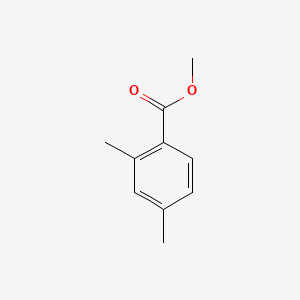
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B1585508.png)

